molecular formula C9H11N3O B14351992 [(E)-(Propan-2-yl)diazenyl](pyridin-4-yl)methanone CAS No. 95654-15-2

[(E)-(Propan-2-yl)diazenyl](pyridin-4-yl)methanone

Katalognummer: B14351992
CAS-Nummer: 95654-15-2
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: BNPCQXNWPYBOKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-(Propan-2-yl)diazenylmethanone is an organic compound that features a diazenyl group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(Propan-2-yl)diazenylmethanone typically involves the reaction of isopropylamine with 4-pyridinecarboxaldehyde under specific conditions to form the desired diazenyl compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-(Propan-2-yl)diazenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions on the pyridine ring.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-(Propan-2-yl)diazenylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which (E)-(Propan-2-yl)diazenylmethanone exerts its effects involves interactions with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-(Propan-2-yl)diazenylmethanone
  • (E)-(Propan-2-yl)diazenylmethanone
  • (E)-(Propan-2-yl)diazenylmethanone

Uniqueness

(E)-(Propan-2-yl)diazenylmethanone is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. The position of the diazenyl group on the pyridine ring can significantly affect the compound’s chemical and biological properties, making it distinct from its isomers.

Eigenschaften

CAS-Nummer

95654-15-2

Molekularformel

C9H11N3O

Molekulargewicht

177.20 g/mol

IUPAC-Name

N-propan-2-yliminopyridine-4-carboxamide

InChI

InChI=1S/C9H11N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7H,1-2H3

InChI-Schlüssel

BNPCQXNWPYBOKR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N=NC(=O)C1=CC=NC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.